Lipoxygenase Inhibition Potency: Spiroketal Scaffold as LOX Pharmacophore
The 2,7-dioxaspiro[4.4]nonane scaffold has been characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. The spirodilactone 1,6-dioxaspiro[4.4]nonane-2,7-dione (a close dione analog) also exhibits LOX inhibition and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. A structurally distinct oxaspiro compound, indiculide A (possessing a different spiro scaffold), demonstrated 5-LOX inhibition with IC50 = 2.57 μM versus the standard inhibitor zileuton at IC50 = 3.70 μM [3], establishing a quantitative benchmark for spiroketal-class LOX activity. Direct IC50 data for 2,7-dioxaspiro[4.4]nonan-4-one against purified LOX isozymes is not publicly available as of this assessment. This evidence is class-level inference: the 2,7-dioxaspiro[4.4]nonane core is documented to engage LOX, but specific potency for the mono-ketone analog has not been quantified in peer-reviewed literature.
| Evidence Dimension | Lipoxygenase (5-LOX) inhibitory activity |
|---|---|
| Target Compound Data | Qualitative: reported as 'potent lipoxygenase inhibitor' (no IC50 available at this time) |
| Comparator Or Baseline | Indiculide A (oxaspiro): IC50 = 2.57 μM vs. zileuton IC50 = 3.70 μM (benchmark); 1,6-dioxaspiro[4.4]nonane-2,7-dione: reported LOX inhibitor |
| Quantified Difference | Not calculable for target compound due to absence of quantitative IC50 data |
| Conditions | 5-LOX enzyme inhibition assay (for indiculide A benchmark); in vitro arachidonic acid metabolism pathway |
Why This Matters
For researchers screening spiroketal libraries for anti-inflammatory or LOX-mediated disease targets, the 2,7-dioxaspiro[4.4]nonane scaffold is validated as a LOX-engaging pharmacophore, though the mono-ketone variant requires de novo IC50 determination before SAR conclusions can be drawn.
- [1] Medical University of Lublin / MeSH Concept Record. 2,7-Dioxaspiro[4.4]nonane scaffold: 'A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism.' MeSH-M0014961. Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961. View Source
- [2] Wroclaw Medical University Knowledge Base. Spirodilactone lipoxygenase and ancillary enzyme inhibition profile. Available at: https://ppm.umw.edu.pl/. View Source
- [3] Silpa KP, Chakraborty K. Oxaspiro Indiculides from Old Woman Octopus Cistopus indicus as Dual Inhibitors of Inducible Cyclooxygenase and Lipoxygenase. Chem Biodivers. 2022. Indiculide A 5-LOX IC50 = 2.57 μM; zileuton IC50 = 3.70 μM. PMID: 35866297. View Source
